molecular formula C9H8N2O2 B166264 (2-Cyanopyridin-3-yl)methyl acetate CAS No. 131747-36-9

(2-Cyanopyridin-3-yl)methyl acetate

Cat. No.: B166264
CAS No.: 131747-36-9
M. Wt: 176.17 g/mol
InChI Key: HFTYCPJXTBOSFA-UHFFFAOYSA-N
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Description

(2-Cyanopyridin-3-yl)methyl acetate (CAS 131747-36-9) is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.18 . This specialty chemical serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds featuring the 2-cyanopyridine scaffold, such as this one, are of significant interest in medicinal chemistry. The 2-cyanopyridine moiety is a key structural component found in various kinase inhibitors . Specifically, 3-cyanopyridine derivatives have been investigated for their anti-proliferative activities and have shown promise as potent inhibitors targeting receptors like VEGFR-2 and HER-2, which are important in cancer research . The acetate group in the molecule can enhance properties like solubility and serve as a handle for further chemical modifications, making it a versatile intermediate for synthesizing more complex molecules. As a reagent, it is strictly for use in scientific research . This product is offered in high purity (95+%) and is handled under inert conditions for stability . The associated hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-cyanopyridin-3-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7(12)13-6-8-3-2-4-11-9(8)5-10/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTYCPJXTBOSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563690
Record name (2-Cyanopyridin-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-36-9
Record name (2-Cyanopyridin-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Cyanopyridin 3 Yl Methyl Acetate and Analogs

Direct Esterification Protocols

The most straightforward approach to synthesizing (2-Cyanopyridin-3-yl)methyl acetate (B1210297) is through the direct esterification of (2-cyanopyridin-3-yl)methanol with an acetylating agent. This can be achieved using several established methods.

Acid-Catalyzed Approaches to Pyridine-Substituted Methyl Acetates

The Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orgwikipedia.org This equilibrium-driven process is typically facilitated by using an excess of one reactant or by removing water as it is formed. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of pyridine-substituted methyl acetates, this involves the reaction of the corresponding pyridine (B92270) methanol (B129727) derivative with acetic acid.

The mechanism begins with the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This activation step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of the pyridine methanol. This attack forms a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com The use of strong acid catalysts like sulfuric acid has been documented in the esterification of various pyridine carboxylic acids, a reaction that follows a similar principle. google.com

To drive the reaction towards the product side, a large excess of the alcohol or removal of water is often employed. wikipedia.org

Table 1: Catalysts and Conditions for Acid-Catalyzed Esterification

Catalyst Reactants Key Conditions Reference
Sulfuric Acid (H₂SO₄) Carboxylic Acid, Alcohol Reflux, often with excess alcohol or water removal. wikipedia.orggoogle.com
p-Toluenesulfonic Acid (TsOH) Carboxylic Acid, Alcohol Generally milder than H₂SO₄, used under reflux. wikipedia.org
Lewis Acids (e.g., Sc(OTf)₃) Carboxylic Acid, Alcohol Can be used as catalysts for the reaction. wikipedia.org

Microwave-Assisted Esterification Techniques

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, offering considerable advantages over conventional heating methods. nih.govnih.gov This technique can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.govnih.govjocpr.com The use of microwaves has been successfully applied to a wide array of reactions involving azaheterocycles, including pyridines. nih.govnih.gov

In the context of esterification, microwave irradiation can accelerate the Fischer esterification process. acs.org For the synthesis of (2-Cyanopyridin-3-yl)methyl acetate, reacting (2-cyanopyridin-3-yl)methanol with acetic acid in the presence of an acid catalyst within a sealed microwave reactor can lead to rapid and efficient ester formation. acs.org Microwave-assisted enzymatic esterification has also been shown to be highly effective, achieving high conversion rates in minutes. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Pyridine Synthesis 6 - 9 hours 5 - 7 minutes Often significant nih.gov
Pyrimidine Synthesis 6 - 15 hours 10 - 15 minutes ~10-15% higher nih.gov
Pyridine-3-carbonitrile Synthesis Not specified 30 minutes Good yields reported jocpr.com

Multi-Component Reactions for Cyanopyridine Core Construction

Instead of starting with a pre-formed pyridine ring, the cyanopyridine scaffold itself can be constructed from simpler, acyclic precursors through multi-component reactions (MCRs). These reactions are highly efficient, combining three or more reactants in a single pot to form a complex product, thereby reducing waste and simplifying procedures. rasayanjournal.co.inresearchgate.net

Catalyst-Mediated Condensation Reactions

A prominent strategy for synthesizing the 2-amino-3-cyanopyridine (B104079) core, a close analog and potential precursor to the target molecule, involves the one-pot, four-component reaction of an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate. scielo.brnih.govresearchgate.net This reaction is typically mediated by a catalyst. The mechanism is thought to involve the initial formation of an arylidene malononitrile intermediate from the aldehyde and malononitrile, and an enamine intermediate from the ketone and ammonium acetate. nih.gov A subsequent Michael addition, followed by cyclization and aromatization, leads to the substituted pyridine product. nih.gov

A wide variety of catalysts have been employed to facilitate this transformation, including heterogeneous catalysts like copper nanoparticles on charcoal, which offer the advantage of easy recovery and reuse. scielo.br

Table 3: Examples of Catalysts in Multi-Component Pyridine Synthesis

Catalyst Reactants Key Features Reference
Copper Nanoparticles on Charcoal (Cu/C) Ketone, Aldehyde, Malononitrile, Ammonium Acetate Heterogeneous, recyclable catalyst, good to excellent yields. scielo.br
LDH@TRMS@BDSA@Cu Nanocatalyst Aryl Aldehydes, Malononitrile, Acetophenones, Ammonium Acetate High efficiency, solvent-free conditions, recyclable. nih.gov
Ceric Ammonium Nitrate (CAN) 1,3-Diones, Aldehyde, Ammonium Acetate Efficient for Hantzsch dihydropyridine (B1217469) synthesis, solvent-free. royalsocietypublishing.org
L-proline Malononitrile, Aldehyde, Acetophenone, Ammonium Acetate Green catalyst, uses water as a solvent. researchgate.net

Solvent-Free and Green Chemistry Approaches in Pyridine Synthesis

In line with the principles of green chemistry, many modern pyridine syntheses are designed to be solvent-free. rasayanjournal.co.inresearchgate.netnih.gov These reactions are often performed by heating a mixture of the neat reactants, sometimes with a solid-supported catalyst. royalsocietypublishing.orgresearchgate.net This approach minimizes volatile organic waste and simplifies product purification.

The combination of solvent-free conditions with microwave irradiation is particularly powerful, leading to rapid and clean synthesis of 2-amino-3-cyanopyridines and related structures. rsc.org Such methods are not only environmentally friendly but also economically advantageous due to reduced reaction times and energy consumption. nih.govroyalsocietypublishing.org

Derivatization Strategies from Pre-functionalized Pyridines

An alternative and highly versatile route to this compound involves modifying a pyridine ring that already contains some of the required functional groups. A logical and direct precursor for the final esterification step is (2-cyanopyridin-3-yl)methanol. The synthesis of this intermediate can be approached from different starting materials.

One plausible pathway begins with 2-cyano-3-methylpyridine (B185307). vwr.comthermofisher.com The methyl group can be functionalized, for example, through radical halogenation followed by nucleophilic substitution with a hydroxide (B78521) source to yield the required hydroxymethyl group. The synthesis of 2-cyano-3-methylpyridine itself can be achieved via the ammoxidation of 2,3-dimethylpyridine. google.com

Another strategy involves the reduction of a suitable carboxylic acid or ester. For instance, the reduction of a 3-pyridinecarboxylic acid ester derivative can yield the corresponding 3-pyridinemethanol (B1662793). chemicalbook.com Similarly, 3-pyridinemethanol can be prepared from 3-cyanopyridine (B1664610) through reduction and subsequent diazotization/hydrolysis of the resulting aminomethyl group. chemicalbook.com These methods highlight that the hydroxymethyl group can be installed onto a pre-existing cyanopyridine or that a cyano group can be introduced to a pyridine that already bears the hydroxymethyl functionality.

Table 4: Potential Derivatization Routes to (2-Cyanopyridin-3-yl)methanol

Precursor Pyridine Necessary Reaction(s) Reagents/Conditions Reference (for analogous reactions)
2-Cyano-3-methylpyridine Side-chain oxidation/functionalization 1. NBS (Halogenation) 2. NaOH (Hydrolysis) pipzine-chem.com (General principle)
Methyl 2-cyano-3-pyridinecarboxylate Ester Reduction LiAlH₄ or NaBH₄ chemicalbook.com
3-Hydroxymethyl-2-aminopyridine Sandmeyer Reaction 1. NaNO₂, HCl 2. CuCN (Standard organic reaction)

Transformations Utilizing 2-Cyanopyridine (B140075) as a Starting Material

The synthesis of 2-cyanopyridine itself is a well-established industrial process, often achieved through the ammoxidation of picolines. thieme-connect.de This readily available starting material serves as a key building block for more complex derivatives. Several methods exist for the laboratory-scale preparation of 2-cyanopyridines, including the direct cyanation of pyridines or their N-oxides. thieme-connect.de

One notable method involves the pretreatment of pyridine with nitric acid and trifluoroacetic anhydride (B1165640), followed by reaction with aqueous potassium cyanide. This one-pot conversion regioselectively yields 2-cyanopyridines. thieme-connect.de Another approach is the reaction of pyridine-N-oxides with trimethylsilyl (B98337) cyanide. prepchem.com

While a specific, documented synthesis of this compound starting directly from 2-cyanopyridine was not found in the reviewed literature, the functionalization at the 3-position of a 2-cyanopyridine core is a plausible synthetic strategy. This would likely involve a multi-step sequence. For instance, creating 3-(hydroxymethyl)-2-cyanopyridine from a suitable precursor, followed by acetylation, would yield the target compound. The compound 3-(hydroxymethyl)-2-cyanopyridine is a known upstream chemical for this compound. molaid.com

General methods for introducing substituents onto the pyridine ring can be adapted for this purpose. These can include:

Metalation-alkylation: Deprotonation of a related pyridine derivative at the 3-position followed by reaction with an appropriate electrophile.

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions of a 3-halo-2-cyanopyridine with a suitable coupling partner.

A related transformation involves the treatment of 3-(diethylphosphonomethyl)pyridine with m-chloroperbenzoic acid and subsequently with trimethylsilyl cyanide, which yields a mixture including 3-(diethylphosphonomethyl)-2-cyanopyridine, demonstrating functionalization at the 3-position alongside cyanation at the 2-position. prepchem.com

Synthetic Routes to Cyanopyridine-Containing Heterocycles

An alternative and widely employed strategy for generating substituted cyanopyridines involves the construction of the pyridine ring from acyclic precursors. These methods offer great flexibility in introducing various substituents onto the heterocyclic core. Multi-component reactions are particularly efficient in this regard, allowing for the rapid assembly of complex molecules in a single step.

A common approach is the synthesis of 2-amino-3-cyanopyridine derivatives. These compounds are valuable intermediates for a wide range of fused heterocyclic systems. researchgate.net One-pot procedures often involve the condensation of an aldehyde, a ketone (or a compound with an active methylene (B1212753) group like malononitrile), and an ammonia (B1221849) source. researchgate.netresearchgate.net For example, a mixture of an aryl aldehyde, a substituted acetophenone, malononitrile, and ammonium acetate can be heated to produce 2-amino-3-cyanopyridines in good yields. researchgate.net

Another powerful method for constructing the cyanopyridine skeleton is the reaction of cyanoacetamide derivatives with compounds like acetylacetone. This strategy has been used to synthesize a series of 3-cyano-2-pyridone derivatives under mild reflux conditions. mdpi.com

The table below summarizes various synthetic routes that lead to the formation of cyanopyridine-containing heterocycles.

Table 1: Selected Synthetic Routes to Cyanopyridine-Containing Heterocycles

Product Type Starting Materials Reagents/Conditions Yield Reference
2-Amino-3-cyanopyridines Aryl aldehydes, substituted acetophenones, malononitrile, ammonium acetate TBBDA or PBBS, 100 °C Good to excellent researchgate.net
3-Cyano-2-pyridone derivatives N-alkylated-2-cyanoacetamide, acetylacetone KOH, ethanol, reflux at 80 °C 61-79% mdpi.com
2-Amino-3-cyanopyridine derivatives Acetophenone, aromatic aldehyde, malononitrile, ammonium acetate Ethanol, reflux Not specified nih.gov
3-Cyanopyridine 3-Pyridinecarboxaldehyde, ammonium sulfate, sodium carbonate, sulfur DMSO, 120 °C 99% chemicalbook.com

Reaction Chemistry and Functional Group Interconversions of 2 Cyanopyridin 3 Yl Methyl Acetate

Reactivity Profile of the Cyano Group

The cyano group (C≡N) on the pyridine (B92270) ring is a versatile functional group that can undergo various transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the nitrile carbon.

The cyano group can be hydrolyzed to a carboxylic acid or an amide under appropriate conditions. The transformation of 2- and 4-cyanopyridines can be achieved using nitrile-hydrolyzing bacteria. nih.gov For instance, Rhodococcus ruber gt 1, which possesses nitrile hydratase activity, and Pseudomonas fluorescens C2, which contains nitrilase, have been used for this purpose. nih.gov The nitrile hydratase and nitrilase activities of immobilized cells are reportedly lower for 2-cyanopyridine (B140075) compared to 4-cyanopyridine (B195900). nih.gov

The hydrolysis of nitriles can be catalyzed by either acid or base. libretexts.org In an acidic medium, the nitrile is protonated, increasing its electrophilicity and making it susceptible to attack by weak nucleophiles like water. libretexts.org

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. libretexts.orgnih.gov This reactivity is fundamental to various synthetic applications. For example, 2-cyanopyridine derivatives can react with thiol nucleophiles, such as the cysteine residue in glutathione, leading to the formation of a thiazoline (B8809763) ring. nih.gov This reaction proceeds through the nucleophilic addition of the thiol group to the cyano carbon, forming a thioimidate intermediate, which then undergoes intramolecular cyclization. nih.gov The reactivity of the cyano group can be enhanced by the presence of electron-withdrawing groups on the pyridine ring. nih.govrsc.org

The reaction of 2-cyano-3-ferrocenylacrylonitrile with amidines in an aqueous medium can lead to the formation of ferrocenyl-substituted 2-aminopyridine- and 6-amino-4,5-dihydropyridine-3,5-dicarbonitriles, as well as 4-aminopyrimidine- and 3,4-dihydropyrimidine-5-carbonitriles. clockss.org Furthermore, cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines provide a route to C,N-diheteroarylcarbamidines. beilstein-journals.org

The nitrile group serves as a key handle for the introduction of other functional groups, significantly broadening the synthetic utility of the parent molecule. The synthesis of cyanopyridines is of great interest as this structural framework is present in many biologically active compounds. chem-soc.si Various methods for introducing a cyano group at the 2-position of a pyridine ring have been developed, often involving the substitution of a halogen or activation via an N-oxide. google.comgoogle.com

The functionalization of the pyridine ring itself can influence the reactivity of the cyano group. For instance, the presence of substituents can affect the electrochemical properties and thermodynamic stability of metal complexes formed with these ligands. nih.gov

Transformations of the Acetate (B1210297) Moiety

The acetate group (-OCOCH₃) of (2-Cyanopyridin-3-yl)methyl acetate is an ester and, as such, is susceptible to reactions typical of this functional class.

Transesterification is a key reaction of esters, allowing for the conversion of one ester into another by reaction with an alcohol. nih.gov This process can be catalyzed by acids, bases, or enzymes. nih.govorganic-chemistry.org The reaction of ethyl acetate with glycerol, for example, can be catalyzed by homogeneous acids like sulfuric acid or heterogeneous catalysts like Amberlyst™ 15. scielo.br The mechanism of acid-catalyzed transesterification involves the initial protonation of the carbonyl group, followed by nucleophilic attack of the alcohol. scielo.br Isopropenyl acetate can also act as a transesterification agent. rsc.org

Examples of Transesterification Reactions
EsterAlcoholCatalystProductReference
Ethyl acetateGlycerolH₂SO₄ or TsOHMono-, di-, and triacetin scielo.br
β-keto estersVarious alcoholsProtic acids, Lewis acids, organic bases, enzymesVarious esters nih.gov
Isopropenyl acetateGlycerolAmberlyst-15Glyceryl esters rsc.org

The hydrolysis of an ester, which splits the ester into a carboxylic acid and an alcohol, can be catalyzed by either an acid or a base. lumenlearning.comchemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is the reverse of esterification and is a reversible reaction. lumenlearning.comchemguide.co.uklibretexts.org To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields an alcohol and a salt of the carboxylic acid. lumenlearning.comlibretexts.org This method is often preferred for its irreversibility. chemguide.co.uk The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. chemguide.co.uk

Hydrolysis of Esters
EsterConditionsProductsReference
Ethyl acetateAcid-catalyzed (e.g., dilute HCl or H₂SO₄)Acetic acid and ethanol chemguide.co.ukyoutube.com
Butyl acetateAcid-catalyzedAcetic acid and 1-butanol lumenlearning.comlibretexts.org
Methyl benzoate (B1203000)Base-catalyzed (e.g., KOH solution)Potassium benzoate and methanol (B129727) lumenlearning.comlibretexts.org

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom of this compound makes it a potential ligand for metal coordination and a precursor for various catalytic applications.

Metal Coordination Chemistry and Complex Formation

The nitrogen atom of the pyridine ring in this compound can coordinate with a variety of metal ions to form coordination complexes. While specific studies on the complexation of this exact molecule are not extensively documented in publicly available literature, the behavior of related 2-cyanopyridine derivatives provides insight into its potential coordination chemistry. For instance, 2-cyanopyridine itself reacts with metal chlorides in alcoholic solutions to form complexes. In some cases, the metal promotes the reaction of the cyano group with the alcohol to form an O-alkylpyridine-carboximidate, which then acts as a ligand. organic-chemistry.org

It is plausible that this compound would exhibit similar reactivity, coordinating to metal centers through its pyridine nitrogen. The resulting complexes could adopt various geometries, such as square-planar or octahedral, depending on the metal ion and other coordinating ligands. epa.gov The electronic properties of the cyano and acetoxymethyl substituents would influence the electron density on the pyridine nitrogen and, consequently, the stability and reactivity of the resulting metal complexes.

Table 1: Potential Coordination Complexes with this compound

Metal IonPotential LigandPotential Complex Geometry
Cu(II)This compoundSquare-planar or Octahedral
Pd(II)This compoundSquare-planar
Pt(IV)This compoundOctahedral
Ni(II)This compoundSquare-planar or Octahedral

This table is illustrative and based on the known coordination chemistry of similar pyridine derivatives. Specific experimental verification for this compound is required.

Ligand Applications in Catalysis

Pyridine derivatives are widely used as ligands in catalysis. tcichemicals.com The nitrogen atom can bind to a metal center, and the substituents on the pyridine ring can be modified to tune the steric and electronic properties of the resulting catalyst. While direct catalytic applications of this compound are not prominently reported, its structural motifs suggest potential utility. For instance, pyridine-based ligands are integral to catalysts for a variety of reactions, including the production of pyridine and 3-methylpyridine. assignmentpoint.com

The development of magnetically recoverable nanocatalysts has also incorporated pyridine derivatives, highlighting their versatility in modern catalytic systems. nih.gov Given these precedents, this compound could potentially serve as a ligand in catalytic processes such as hydrogenation, carbonylation, or cross-coupling reactions, although specific applications would require dedicated research and development.

Regioselective Functionalization of the Pyridine Ring

The pyridine ring in this compound is susceptible to various functionalization reactions, allowing for the introduction of new substituents at specific positions.

Radical-Mediated Coupling Reactions (e.g., Benzylation)

Radical reactions offer a powerful tool for the functionalization of pyridines. The benzylation of cyanopyridines, for example, can be achieved through photoredox catalysis. researchgate.net In these reactions, a benzyl (B1604629) radical is generated and then couples with the cyanopyridine. The regioselectivity of the reaction can often be controlled by the reaction conditions. For 4-cyanopyridines, switchable photocatalysis can achieve selective benzylation at either the C2 or C4 position. researchgate.net

While specific studies on the radical benzylation of this compound are not detailed, the existing literature on cyanopyridines suggests that it would be a viable substrate for such transformations. The cyano group can facilitate the formation of a radical anion, which then participates in the coupling reaction. acs.orgnsf.gov The reaction of a nucleophilic benzyl radical with the electrophilic pyridine ring is a plausible pathway for C-H benzylation. google.com

Table 2: Illustrative Radical Benzylation of a Cyanopyridine Derivative

Cyanopyridine SubstrateRadical PrecursorCatalyst/ConditionsProductYieldReference
4-Cyanopyridine2-Alkyl N-fluorobenzamidePhotoredox CatalystC4-Benzylated PyridineGood researchgate.net
4-CyanopyridineN-Benzyl Pyridinium SaltPhotoredox CatalystC2-Benzylated PyridineSatisfactory researchgate.net

This table provides examples of radical benzylation on a related cyanopyridine and is for illustrative purposes. Specific conditions and outcomes for this compound would need to be experimentally determined.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Hiyama, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org

The Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride (B91410) source. organic-chemistry.orgnih.govlibretexts.org This reaction is applicable to a wide range of substrates, including those containing pyridine rings. nsf.gov The reaction mechanism typically involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the activated organosilane and reductive elimination to afford the cross-coupled product. libretexts.org For a compound like this compound, if converted to a suitable halide derivative, it could participate in Hiyama coupling reactions.

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. youtube.comnih.gov This reaction is widely used for the synthesis of biaryls and other conjugated systems. The catalytic cycle is similar to that of the Hiyama coupling, involving oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov The reaction is known to be effective for a variety of pyridine-containing substrates. For instance, a halo-substituted precursor to this compound could undergo Suzuki-Miyaura coupling with a suitable boronic acid to introduce a new substituent onto the pyridine ring.

Table 3: General Conditions for Palladium-Catalyzed Cross-Coupling of Pyridine Derivatives

ReactionCoupling PartnersCatalyst SystemBase/ActivatorSolvent
Hiyama CouplingPyridyl Halide + OrganosilanePd Catalyst (e.g., PdCl2(PPh3)2)Fluoride Source (e.g., TBAF)THF, Dioxane
Suzuki-Miyaura CouplingPyridyl Halide + Boronic AcidPd Catalyst (e.g., Pd(PPh3)4)Base (e.g., K2CO3, Na2CO3)Toluene, DME, Water

This table presents general conditions for Hiyama and Suzuki-Miyaura couplings involving pyridine derivatives. The optimal conditions for this compound or its derivatives would need to be determined experimentally.

Catalytic Applications in the Synthesis and Derivatization of Cyanopyridine Compounds

Heterogeneous Catalysis in Multi-Component Pyridine (B92270) Synthesis

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. They play a significant role in multi-component reactions (MCRs), which are efficient processes that combine three or more reactants in a single operation to form a complex product, such as a substituted pyridine.

Copper nanoparticles supported on charcoal (Cu/C) have emerged as an efficient and recyclable heterogeneous catalyst for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.netbohrium.com These catalysts are effective in one-pot, four-component coupling reactions involving a ketone, an aldehyde, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). researchgate.netbohrium.com The use of Cu/C offers good to excellent yields of the desired products and the catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. bohrium.com

A variety of substrates can be employed in this reaction, highlighting the versatility of the Cu/C catalytic system. For example, the reaction of different aromatic aldehydes with acetophenone, malononitrile, and ammonium acetate in the presence of Cu/C in refluxing acetonitrile (B52724) produces the corresponding 2-amino-3-cyanopyridine derivatives in high yields. researchgate.net

Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives using Copper Nanoparticles on Charcoal (Cu/C)

EntryAldehydeKetoneProductYield (%)
1BenzaldehydeAcetophenone2-Amino-4,6-diphenylnicotinonitrile92
24-ChlorobenzaldehydeAcetophenone2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile94
34-MethylbenzaldehydeAcetophenone2-Amino-4-(p-tolyl)-6-phenylnicotinonitrile89
44-MethoxybenzaldehydeAcetophenone2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile86

Data sourced from a study on the multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. researchgate.net

Nanostructured inorganic catalysts, such as the diphosphate (B83284) Na₂CaP₂O₇, have been successfully employed as efficient, environmentally friendly, and reusable catalysts for the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. These reactions are typically carried out under solvent-free conditions at elevated temperatures. chemicalbook.com The use of such catalysts offers several advantages, including high yields, short reaction times, and simple work-up procedures. chemicalbook.com This methodology has been applied to the reaction of aromatic aldehydes, malononitrile, methyl ketones or cyclohexanone, and ammonium acetate. chemicalbook.com

Copper(II) acetate (Cu(OAc)₂) is a commercially available and effective catalyst for various multicomponent reactions to synthesize pyridine derivatives. researchgate.net For instance, it has been used in the solvent-free, mechanochemical synthesis of isoindolo[2,1-a]pyridine/isoquinoline derivatives from pyridine derivatives, iodonium (B1229267) ylides, and 1,4-quinones. researchgate.net This method is sustainable and tolerates a wide range of functional groups on the pyridine ring. researchgate.net While not directly applied to the synthesis of (2-Cyanopyridin-3-yl)methyl acetate, the catalytic prowess of Cu(OAc)₂ in forming substituted pyridines suggests its potential applicability in related synthetic strategies. researchgate.netmdpi.com

L-proline, a naturally occurring amino acid, has gained significant attention as a green and efficient organocatalyst for the synthesis of various heterocyclic compounds, including 2-amino-3-cyanopyridine derivatives. researchgate.netnih.gov It effectively catalyzes the one-pot, multicomponent reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate, often in aqueous media, which is an environmentally benign solvent. researchgate.netnih.gov This method is characterized by mild reaction conditions, high yields, and easy work-up procedures. researchgate.netnih.gov The catalytic cycle is believed to involve the formation of enamines and iminium ions as key intermediates. nih.gov

Table 2: L-Proline-Catalyzed Synthesis of 2-Amino-3-cyanopyridine Derivatives

EntryAldehydeKetoneSolventYield (%)
1BenzaldehydeAcetophenoneWater92
24-ChlorobenzaldehydeAcetophenoneWater95
34-NitrobenzaldehydeAcetophenoneWater96
42-ChlorobenzaldehydeAcetophenoneWater89

Data sourced from a study on the L-proline assisted synthesis of 2-amino-3-cyanopyridines. researchgate.net

Homogeneous Catalysis in Cyanopyridine Transformations

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity under mild reaction conditions. They are particularly useful for the functionalization of pre-existing cyanopyridine rings.

Pd-NHC Complexes: Palladium complexes bearing N-heterocyclic carbene (NHC) ligands are powerful catalysts for a variety of cross-coupling reactions, enabling the formation of C-C and C-N bonds. nih.gov These catalysts are known for their high stability and activity. In the context of cyanopyridines, Pd-NHC complexes can be used to introduce aryl or other groups onto the pyridine ring. For example, monoligated N-heterocyclic carbene-PdCl₂-cyanopyridine complexes have been synthesized and evaluated for their catalytic activity in Hiyama cross-coupling reactions of aryl trialkoxysilanes with aryl chlorides, showing moderate to good catalytic activities. bohrium.comnih.govnih.gov This demonstrates the potential for functionalizing cyanopyridine derivatives at various positions. The general procedure for such a reaction involves heating the aryl halide, aryl trialkoxysilane, the Pd-NHC catalyst, and a fluoride (B91410) source in a suitable solvent. nih.gov

Manganese(II) Complexes: Manganese is an earth-abundant and low-toxicity metal, making its complexes attractive for catalysis. Manganese(II) complexes have been shown to mediate the transformation of the cyano group in 2-cyanopyridine (B140075). For instance, in the presence of a manganese(II) salt in methanol (B129727), 2-cyanopyridine undergoes methanolysis to form an O-methyl picolinimidate ligand, which is coordinated to the manganese center. researchgate.net This reaction proceeds through the activation of the C≡N triple bond upon coordination to the Mn(II) ion, followed by a nucleophilic attack by methanol. researchgate.net This reactivity highlights the potential for manganese-catalyzed derivatization of the nitrile group in compounds like this compound.

While direct and detailed research on the synthesis and catalytic derivatization of this compound is limited, the extensive body of work on the catalytic applications in cyanopyridine chemistry provides a strong foundation for understanding how this molecule could be constructed and further functionalized. The use of heterogeneous catalysts like supported copper nanoparticles and nanostructured diphosphates, as well as metal acetates and organocatalysts such as L-proline, offers efficient and sustainable routes for the synthesis of the core cyanopyridine structure through multicomponent reactions. Furthermore, homogeneous catalysts, particularly Pd-NHC and manganese(II) complexes, present powerful tools for the selective transformation of the cyanopyridine ring and the cyano group itself. The continued development of these catalytic systems will undoubtedly pave the way for the synthesis and exploration of a wide array of functionalized cyanopyridines, including this compound, for various applications in science and technology.

Photoredox Catalysis for Chemodivergent Transformations

Photoredox catalysis has emerged as a powerful strategy for the functionalization of pyridine heterocycles, offering unique pathways for radical-based transformations. nih.gov A key advantage of this approach is the potential for chemodivergence, where a single set of substrates can be guided toward different constitutional isomers by subtly modifying the reaction conditions. This control is typically achieved by selecting specific photocatalyst quenchers, which can switch the reaction between mechanistically distinct pathways. nih.govresearchgate.net

A notable application of this principle is the chemodivergent radical benzylation of 4-cyanopyridines. nih.gov In this system, a single photoredox catalyst is used to generate benzyl (B1604629) radicals. The choice of an additive, acting as a quencher, then dictates the final product. For instance, one reaction pathway may lead to an ipso-substitution at the C4 position, replacing the cyano group. A divergent pathway, under different quenching conditions, can result in a Minisci-type addition at the C2 position. nih.gov Mechanistic studies have indicated that a change in the reaction medium's pH, induced by the different additives, is responsible for steering the reaction toward these chemodivergent outcomes. nih.gov

This methodology allows for the selective synthesis of C4- or C2-benzylated pyridines from a common 4-cyanopyridine (B195900) precursor, highlighting the programmability of photoredox systems. nih.govresearchgate.net The reaction demonstrates broad functional group tolerance, making it a versatile tool for late-stage functionalization. researchgate.net

Table 1: Example of a Switchable Photocatalytic System for Chemodivergent Benzylation of 4-Cyanopyridines

This table illustrates how the choice of additive directs the reaction outcome between two different regioisomers.

PrecursorPhotocatalystAdditive (Quencher)Predominant ProductPathway
4-Cyanopyridinefac-[Ir(ppy)₃]Hantzsch EsterC4-Benzylated Pyridineipso-Substitution
4-Cyanopyridinefac-[Ir(ppy)₃]Trifluoroacetic AcidC2-Benzylated PyridineMinisci-type Addition

Source: Adapted from research on chemodivergent photocatalysis. nih.govresearchgate.net

Hybrid Catalytic Systems for C–H Bond Activation

The direct functionalization of carbon-hydrogen (C–H) bonds is a primary goal in modern organic synthesis due to its atom- and step-economy. acs.org Hybrid catalytic systems, which merge two or more distinct catalytic cycles, have proven highly effective for these challenging transformations. A prominent strategy involves combining transition-metal catalysis, responsible for the C–H activation step, with visible-light photoredox catalysis, which facilitates the regeneration of the active metal catalyst. nih.gov

In the context of cyanopyridine compounds, the pyridine nitrogen can act as a directing group, guiding a transition metal (such as ruthenium, rhodium, or palladium) to selectively activate a specific C–H bond, typically at the ortho position. mdpi.comcsic.es This forms a cyclometalated intermediate, which is a key step in the catalytic cycle. csic.es The subsequent reaction with a coupling partner and reductive elimination forms the desired product but leaves the metal in a lower oxidation state. nih.gov

Traditionally, stoichiometric amounts of chemical oxidants like copper(II) or silver(I) salts were required to reoxidize the metal catalyst and complete the cycle. nih.gov Hybrid systems replace these harsh oxidants with a photoredox cycle. A photosensitizer, upon absorbing visible light, can act as a catalytic electron acceptor or donor, regenerating the active state of the C–H activation catalyst. nih.govresearchgate.net This dual catalytic approach not only offers a "greener" alternative but also broadens the substrate scope and functional group tolerance of C–H activation reactions. nih.gov For example, combining rhodium-catalyzed C–H activation with an iridium-based photocatalyst has enabled efficient olefination and cyclization reactions of acetanilides with alkynes, where the photoredox cycle serves solely to regenerate the active Rh(III) species. nih.gov

Table 2: Components of a Representative Hybrid Catalytic System for C–H Functionalization

This table outlines the roles of individual components in a dual system combining transition metal and photoredox catalysis.

ComponentClassPrimary RoleExample
SubstratePyridine DerivativeC–H Bond Source2-Phenylpyridine
Catalyst 1Transition Metal ComplexC–H Activation & Functionalization[RhCp*Cl₂]₂
Catalyst 2PhotosensitizerCatalyst 1 Regeneration (via SET)Ir(ppy)₂(bpy)
Additive/BaseCarboxylate SaltAssists in C–H cleavage (Proton Abstraction)NaOAc
Light SourceVisible Light (e.g., Blue LED)Excitation of Photosensitizer~450 nm
OxidantMolecular Oxygen / AirTerminal Oxidant in Photocatalytic CycleO₂

Source: Based on principles of merged metal and photoredox catalysis. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization in Cyanopyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize cyanopyridine derivatives.

¹H NMR: The proton NMR spectrum of a related compound, methyl acetate (B1210297), shows two distinct singlets, one around 2.1 ppm corresponding to the three equivalent methyl protons of the acetyl group, and another around 3.7 ppm for the three equivalent methoxy (B1213986) protons. researchgate.net This is due to the rapid rotation around the carbon-carbon and carbon-oxygen single bonds, making the protons in each group chemically equivalent. researchgate.net For (2-Cyanopyridin-3-yl)methyl acetate, the spectrum would be more complex, with additional signals corresponding to the protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these aromatic protons would provide crucial information about their relative positions on the pyridine ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. In methyl acetate, three distinct signals are observed, confirming the presence of three unique carbon atoms. docbrown.info For this compound, one would expect to see separate signals for the methyl carbon of the acetate group, the carbonyl carbon, the methylene (B1212753) carbon, the nitrile carbon, and the five distinct carbons of the pyridine ring. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carbonyl carbon and the carbons of the pyridine ring would appear at a lower field (higher ppm) due to the deshielding effect of the electronegative oxygen and nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
-CH₃ (acetate) 2.1 -CH₃ (acetate) 21
-CH₂- 5.2 -CH₂- 63
Pyridine-H4 7.5 Pyridine-C4 123
Pyridine-H5 7.9 Pyridine-C5 138
Pyridine-H6 8.7 Pyridine-C6 152
Pyridine-C2 135
Pyridine-C3 128
-C≡N 117
C=O 170

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show several key absorption bands. A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the region of 1250-1000 cm⁻¹. Another key feature would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band around 2230-2210 cm⁻¹. The presence of the pyridine ring would be indicated by C=C and C=N stretching vibrations within the aromatic region (approximately 1600-1450 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C≡N (Nitrile) Stretching 2230 - 2210
C=O (Ester) Stretching ~1740
C-O (Ester) Stretching 1250 - 1000
Aromatic C=C/C=N Stretching 1600 - 1450
Aromatic C-H Stretching >3000
Aliphatic C-H Stretching <3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, GC/MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful as they combine the separation power of chromatography with the detection capabilities of mass spectrometry. rsc.org

For this compound (C₉H₈N₂O₂), the molecular weight is 176.18 g/mol . fishersci.at In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would likely be observed as a protonated molecule [M+H]⁺ at m/z 177. A common fragmentation pathway would involve the loss of the acetyl group or the entire acetate moiety, leading to characteristic fragment ions that can be used to confirm the structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination (e.g., Single-Crystal XRD)

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Single-crystal XRD, in particular, can provide an unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for the purification of the final product.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to assess the purity of a sample and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent. The different components of the mixture will travel up the plate at different rates, allowing for a visual assessment of the reaction's progress. For the purification of pyridine derivatives, a common eluent system is a mixture of petroleum ether and ethyl acetate. rsc.org

Column Chromatography: Column chromatography is a preparative technique used to separate and purify larger quantities of a compound. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent (eluent) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of the pure product in fractions. This is a standard method for purifying synthesized pyridin-1(2H)-ylacrylates. nih.gov

Role of 2 Cyanopyridin 3 Yl Methyl Acetate and Its Derivatives As Building Blocks in Complex Organic Synthesis

Precursors for Diverse Heterocyclic Scaffolds

The cyanopyridine moiety within (2-Cyanopyridin-3-yl)methyl acetate (B1210297) is a key feature that allows for its transformation into a variety of heterocyclic systems. These scaffolds are fundamental components of many biologically active compounds.

Pyrido[2,3-d]pyrimidines: The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with recognized anticancer potential, can be achieved using cyanopyridine derivatives. nih.gov For instance, the cyclocondensation of 2-oxo-pyridine-3,5-dicarbonitriles, which can be derived from cyanopyridine precursors, with reagents like formic acid or acetic anhydride (B1165640) leads to the formation of the fused pyridopyrimidine ring system. nih.gov Specifically, the 2-amino-3-cyanopyridine (B104079) unit is a crucial intermediate in the construction of these bicyclic structures. nih.gov

Triazoles: While a direct synthesis of triazoles from (2-Cyanopyridin-3-yl)methyl acetate is not explicitly detailed in the provided information, the broader chemistry of cyanopyridines and related nitrogen-containing heterocycles is relevant to triazole synthesis. Triazoles are typically formed through cycloaddition reactions, often involving azides and alkynes. frontiersin.orgnih.govraco.cat The nitrogen atoms within the pyridine (B92270) ring of the title compound could potentially influence or be incorporated into more complex triazole-containing structures through multi-step synthetic sequences. The synthesis of 1,2,4-triazole (B32235) derivatives can involve the cyclization of intermediates derived from various starting materials. mdpi.com

Quinazolinediones: The synthesis of quinazolin-2,4(1H,3H)-diones, another important heterocyclic scaffold found in numerous bioactive molecules, can be accomplished through the annulation of anthranilic esters with N-pyridyl ureas. nih.gov While not a direct application of this compound itself, this highlights the utility of the pyridyl moiety in constructing such systems. The reaction proceeds through the formation of an N-aryl-N'-pyridyl urea (B33335) intermediate, which then undergoes cyclocondensation. nih.govmdpi.com The presence of substituents on the pyridine ring can influence the reaction yield, with electron-withdrawing groups sometimes hindering the cyclization step. nih.govmdpi.com

Enabling Chemical Diversity through Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products. This compound and its derivatives are valuable participants in such reactions, enabling the rapid generation of diverse molecular libraries.

The cyanopyridine core is a common feature in products synthesized via MCRs. For example, one-pot reactions involving 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile (B47326), and alcohols can yield highly substituted 3-cyanopyridines. researchgate.net These reactions are often catalyzed and can proceed with high yields and short reaction times. researchgate.net Similarly, derivatives of this compound, such as 4-(3-cyanopyridin-2-ylthio)acetoacetates, are excellent reagents for MCRs. They can be reacted with arylidenemalononitriles or a combination of aldehydes and malononitrile to produce complex heterocyclic systems like substituted 4H-pyrans. researchgate.netresearchgate.net The versatility of these MCRs allows for the introduction of various substituents, leading to a high degree of chemical diversity in the final products. irispublishers.comacs.org

Below is a table summarizing examples of multi-component reactions involving cyanopyridine derivatives:

ReactantsCatalyst/ConditionsProduct Type
1,3-Dicarbonyl compounds, Aromatic aldehydes, Malononitrile, AlcoholsAnimal bone mealSubstituted 3-cyanopyridines researchgate.net
4-(3-Cyanopyridin-2-ylthio)acetoacetates, ArylidenemalononitrilesNot specifiedSubstituted 4H-pyrans researchgate.netresearchgate.net
4-(3-Cyanopyridin-2-ylthio)acetoacetates, Aldehydes, MalononitrileNot specifiedSubstituted 4H-pyrans researchgate.netresearchgate.net
2-Cyanoacetamides, Ketones, AcetonePiperidine, solvent-freeSpiropyridin-2-ones rsc.org

Components in the Development of Specialty Chemicals and Functional Materials

The chemical properties of this compound make it a useful intermediate in the creation of specialty chemicals and functional materials. The presence of both the cyano and the ester functionalities allows for a range of chemical modifications, leading to materials with specific desired properties.

While direct applications of this compound in functional materials are not extensively documented in the provided search results, its derivatives are implicated in the synthesis of compounds with potential material applications. For instance, the synthesis of various heterocyclic systems built upon the cyanopyridine scaffold can lead to molecules with interesting electronic or optical properties. The core structure, with its nitrogen atoms and conjugated system, can be a foundation for developing dyes, organic semiconductors, or other functional organic materials. The ability to introduce a variety of functional groups through multi-component reactions further enhances the potential for tuning the properties of the final products. researchgate.net

Intermediates in the Synthesis of Agrochemical Research Compounds

The pyridine ring is a common feature in many agrochemicals due to its ability to interact with biological targets in pests and plants. This compound and its derivatives serve as important intermediates in the synthesis of novel compounds for agrochemical research.

Research has shown that derivatives of cyanopyridine, such as piperidinium (B107235) and morpholinium 3-cyanopyridinethiolates, exhibit insecticidal activity against pests like the cowpea aphid (Aphis craccivora). researchgate.net The synthesis of these compounds often starts from precursors containing the 3-cyanopyridine (B1664610) unit. The exploration of various substituted cyanopyridine derivatives allows for the investigation of structure-activity relationships, aiming to develop more potent and selective agrochemicals. researchgate.net Furthermore, quinazolinone derivatives, which can be synthesized from pyridyl-containing precursors, have shown larvicidal activity against mosquitoes like Aedes aegypti. researchgate.net The use of this compound as a starting material provides a convergent and flexible route to access a wide range of potential agrochemical candidates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2-Cyanopyridin-3-yl)methyl acetate in academic settings?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving substitution and condensation. For example, a pyridine derivative (e.g., 2-cyanopyridine) may undergo nucleophilic substitution with a methyl acetoxy group under alkaline conditions. Subsequent purification via column chromatography or recrystallization ensures high purity. Key intermediates can be monitored using TLC, and reaction progress validated via FT-IR or NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., acetate methyl protons at δ ~2.1 ppm, pyridine ring protons at δ 7.5–8.5 ppm).
  • X-ray Crystallography : Single-crystal analysis with SHELXL refines bond lengths/angles and confirms stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of this compound derivatives?

  • Methodological Answer : Regioselectivity challenges arise during pyridine functionalization. Strategies include:

  • Catalyst Selection : Lewis acids (e.g., Yb(OTf)₃) improve electrophilic substitution at the 3-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
  • Kinetic Control : Lower temperatures favor slower, selective pathways. Reaction progress should be monitored via in-situ FT-IR or HPLC .

Q. What experimental approaches resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR (e.g., 2D COSY/HSQC) with X-ray diffraction to resolve ambiguities in proton assignments or stereochemistry.
  • Dynamic NMR : Detect conformational changes (e.g., hindered rotation of the cyanopyridine group) that may obscure signals.
  • Computational Modeling : DFT calculations predict chemical shifts or coupling constants to align with observed data .

Q. How does the hydrolysis kinetics of this compound compare to simpler methyl esters under acidic/basic conditions?

  • Methodological Answer : Hydrolysis is studied via:

  • First-Order Kinetics : Track ester degradation using NaOH titration (e.g., methyl acetate hydrolysis follows first-order behavior with rate constants ~10⁻³ s⁻¹ at 25°C) .
  • pH Dependence : Acidic conditions favor protonation of the pyridine nitrogen, altering electron density and reaction rates.
  • Activation Energy : Arrhenius plots quantify temperature dependence. Compare activation energies with methyl acetate (~50 kJ/mol) to assess steric/electronic effects of the cyanopyridine substituent .

Data Analysis and Mechanistic Questions

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily shield reactive sites (e.g., acetate group) using tert-butyldimethylsilyl (TBS) ethers.
  • Additive Screening : Scavengers like molecular sieves absorb water to prevent ester hydrolysis.
  • Reaction Quenching : Rapid cooling and neutralization after condensation steps minimize byproduct formation .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks (e.g., at the pyridine ring vs. acetate group).
  • Molecular Dynamics : Simulate solvent effects on reaction pathways.
  • QSPR Models : Correlate electronic parameters (e.g., Hammett σ values) with experimental reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.